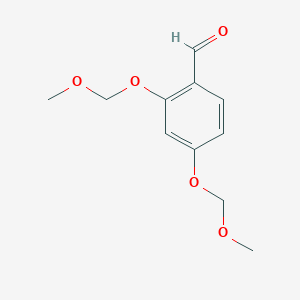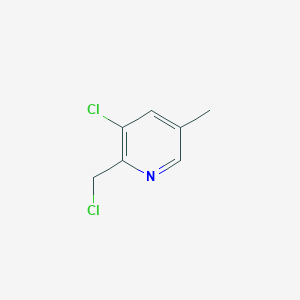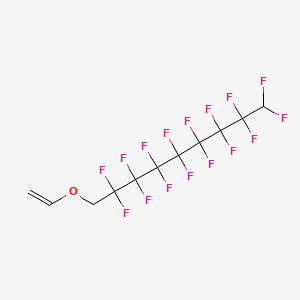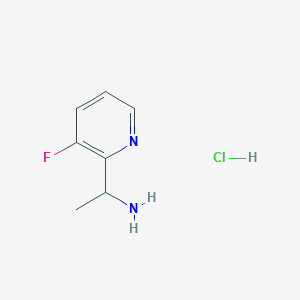
3-Fluoro-4-(pyridin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-fluoro-4-(pyridin-3-yl)benzoïque est un composé organique de formule moléculaire C12H8FNO2 et d'une masse molaire de 217,2 g/mol . Ce composé se caractérise par la présence d'un atome de fluor en position 3 du cycle benzoïque et d'un cycle pyridine attaché en position 4. Il se présente sous la forme d'une poudre cristalline blanche, faiblement soluble dans l'eau mais soluble dans les solvants organiques tels que l'éthanol, l'acétone et le dichlorométhane .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide 3-fluoro-4-(pyridin-3-yl)benzoïque peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide benzoïque avec le 3-pyridinecarboxaldéhyde. La réaction a généralement lieu en milieu acide, conduisant à la formation du produit souhaité ainsi qu'à de l'eau comme sous-produit . Le schéma général de la réaction est le suivant: [ \text{Acide benzoïque} + \text{3-pyridinecarboxaldéhyde} \rightarrow \text{Acide 3-fluoro-4-(pyridin-3-yl)benzoïque} + \text{H}2\text{O} ]
Méthodes de production industrielle
La production industrielle de l'acide 3-fluoro-4-(pyridin-3-yl)benzoïque implique des voies de synthèse similaires mais à plus grande échelle. Le procédé peut inclure des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir la pureté élevée du produit final {_svg_4}.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-fluoro-4-(pyridin-3-yl)benzoïque subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d'autres formes réduites.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide 3-fluoro-4-(pyridin-3-yl)benzoïque .
4. Applications de la recherche scientifique
L'acide 3-fluoro-4-(pyridin-3-yl)benzoïque a plusieurs applications dans la recherche scientifique:
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-fluoro-4-(pyridin-3-yl)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Les propriétés électroattractives de l'atome de fluor influencent la réactivité du composé et ses interactions avec les molécules biologiques. Le cycle pyridine peut participer à des liaisons hydrogène et à des interactions π-π, affectant l'affinité de liaison du composé à ses cibles .
Applications De Recherche Scientifique
3-Fluoro-4-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(pyridin-4-yl)benzoïque: Structure similaire mais sans l'atome de fluor.
4-(3-Carboxyphényl)pyridine: Structure similaire avec le groupe carboxyle à une position différente.
Acide 3-(2-chloropyridin-4-yl)benzoïque: Contient un atome de chlore au lieu de fluor.
Unicité
L'acide 3-fluoro-4-(pyridin-3-yl)benzoïque est unique en raison de la présence de l'atome de fluor, qui confère des propriétés électroniques et une réactivité distinctes par rapport à ses analogues. L'atome de fluor améliore la stabilité du composé et influence ses interactions avec les cibles biologiques, ce qui en fait un composé précieux dans la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C12H8FNO2 |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
3-fluoro-4-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
Clé InChI |
XPLPFIZLMZCKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)
![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
